2-(6-bromo-1,3-dioxaindan-5-yl)-N'-hydroxyethanimidamide
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Overview
Description
2-(6-Bromo-1,3-benzodioxol-5-yl)-N’-hydroxyethanimidamide is a chemical compound that features a brominated benzodioxole moiety
Scientific Research Applications
2-(6-Bromo-1,3-benzodioxol-5-yl)-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-1,3-benzodioxol-5-yl)-N’-hydroxyethanimidamide typically involves the bromination of 1,3-benzodioxole followed by subsequent functionalization to introduce the ethanimidamide group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The intermediate product is then reacted with hydroxylamine to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-1,3-benzodioxol-5-yl)-N’-hydroxyethanimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-1,3-benzodioxol-5-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The brominated benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxylamine group may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]malononitrile
- N’-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-2-hydroxybenzohydrazide
- 2-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-N,N’-dicyclohexylmalonamide
Uniqueness
2-(6-Bromo-1,3-benzodioxol-5-yl)-N’-hydroxyethanimidamide is unique due to its combination of a brominated benzodioxole ring and a hydroxylamine group. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-5-yl)-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c10-6-3-8-7(14-4-15-8)1-5(6)2-9(11)12-13/h1,3,13H,2,4H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNYIFOXBFUJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CC(=NO)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)C/C(=N/O)/N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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